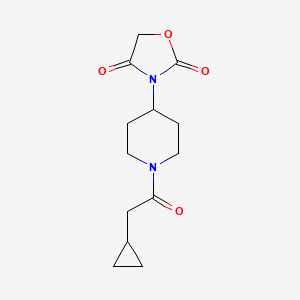

3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

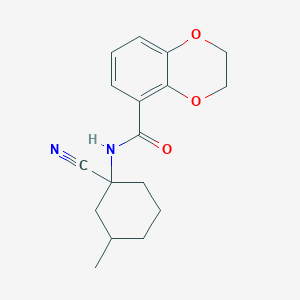

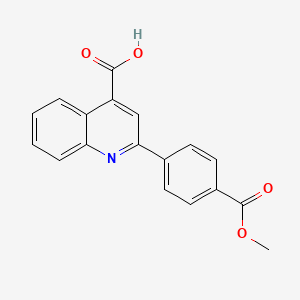

The molecular structure of 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione consists of a cyclopropylacetyl group attached to a piperidin-4-yl group, which is further connected to an oxazolidine-2,4-dione group.Chemical Reactions Analysis

The compound is amenable for linker attachment via reductive amination . It serves as a basic building block for making protein degrader libraries .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The oxazolidine-2,4-dione motif is a frequent structure in biologically significant compounds. Researchers have developed tandem phosphorus-mediated carboxylative condensation-cyclization reactions using atmospheric carbon dioxide for the synthesis of various oxazolidine-2,4-diones. This method provides a novel, convenient access to these compounds under mild, transition-metal-free conditions, using readily available substrates (Zhang et al., 2015). Additionally, oxazolidines and thiazolidines have been synthesized from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating the diversity of synthetic routes available for these compounds (Badr et al., 1981).

Biological Activities

Some oxazolidine-2,4-diones have been evaluated for their antimicrobial properties. A series of new compounds synthesized through Knoevenagel condensation showed in vitro antibacterial and antifungal activities, with certain derivatives being notably effective against Staphylococcus aureus and Bacillus subtilis (Prakash et al., 2010). This suggests that modifications to the oxazolidine-2,4-dione structure can yield significant antibacterial and antifungal agents.

Application in Fungicide Development

The oxazolidinone class, to which 3-(1-(2-Cyclopropylacetyl)piperidin-4-yl)oxazolidine-2,4-dione is related, includes important agricultural fungicides. Famoxadone, for example, is a new fungicide that has been shown to control plant pathogens effectively across various crops. This discovery highlights the potential of oxazolidinones in agricultural applications and the ongoing exploration of their fungicidal properties (Sternberg et al., 2001).

Anticancer Activity

Oxazolidine derivatives have also been explored for their potential anticancer activity. A study synthesizing highly functionalized dispiro heterocycles, including oxazolidine derivatives, demonstrated that some compounds exhibited good antimicrobial and antitubercular activities, indicating a broader biological significance that could extend to anticancer properties (Dandia et al., 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Propiedades

IUPAC Name |

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQHJWRNARNACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

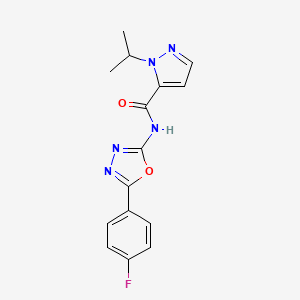

![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)

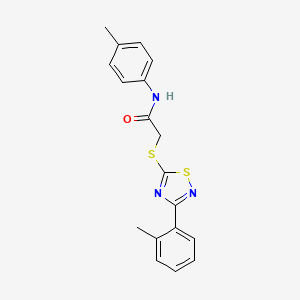

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)

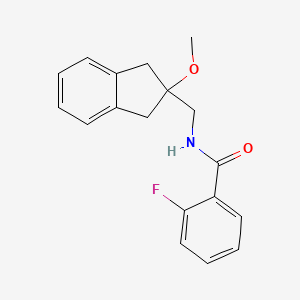

![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)